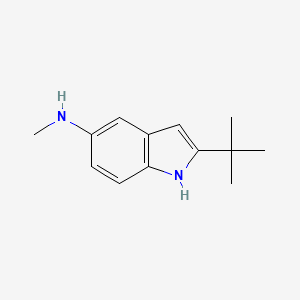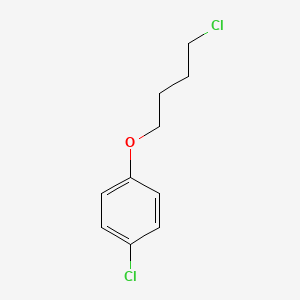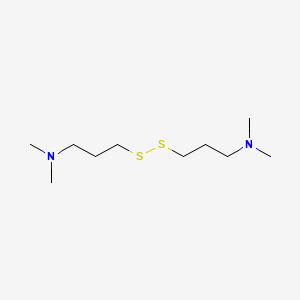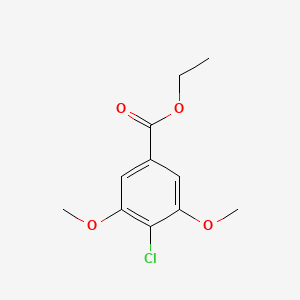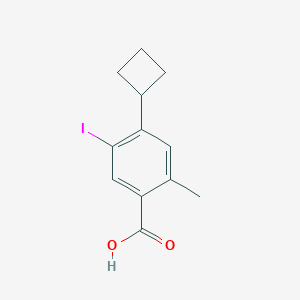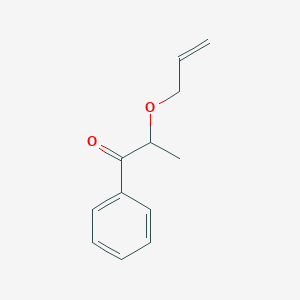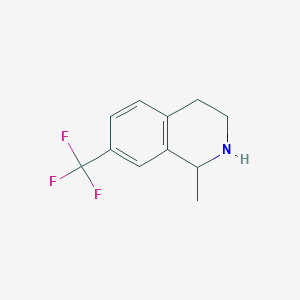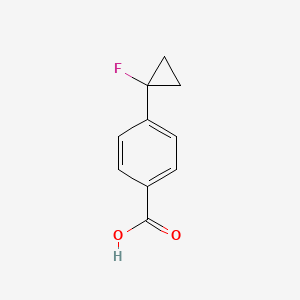
4-(1-Fluorocyclopropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Fluorocyclopropyl)benzoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzoic acid, where a fluorocyclopropyl group is attached to the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluorocyclopropyl)benzoic acid typically involves the introduction of a fluorocyclopropyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with 1-fluorocyclopropane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 4-(1-Fluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives with altered functional groups.
Reduction: Formation of 4-(1-fluorocyclopropyl)benzyl alcohol or 4-(1-fluorocyclopropyl)benzaldehyde.
Substitution: Formation of substituted benzoic acid derivatives with new functional groups replacing the fluorocyclopropyl group.
科学研究应用
4-(1-Fluorocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(1-Fluorocyclopropyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorocyclopropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
相似化合物的比较
- 4-(1-Chlorocyclopropyl)benzoic acid
- 4-(1-Bromocyclopropyl)benzoic acid
- 4-(1-Methylcyclopropyl)benzoic acid
Comparison: 4-(1-Fluorocyclopropyl)benzoic acid is unique due to the presence of the fluorine atom in the cyclopropyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
属性
CAS 编号 |
946118-80-5 |
|---|---|
分子式 |
C10H9FO2 |
分子量 |
180.17 g/mol |
IUPAC 名称 |
4-(1-fluorocyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI 键 |
LGUMJLQMOAQSMW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B8627474.png)

![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)




